PF-05105679
Overview
Description
PF-05105679 is a chemical compound with the IUPAC name 3-({(1R)-1-(4-fluorophenyl)ethylamino}methyl)benzoic acid. It is a potent and selective blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is the main receptor responsible for the sensation of cold. This compound was developed as a potential analgesic to block the sensation of cold in both animals and human trials .
Mechanism of Action
Target of Action
PF-05105679 primarily targets the TRPM8 ion channel , which is the main receptor responsible for the sensation of cold . This channel is a nonselective cation channel localized in primary sensory neurons .
Mode of Action
this compound acts as a potent and selective blocker of the TRPM8 ion channel . By blocking this channel, it inhibits the sensation of cold in both animals and human trials . It demonstrates over 100-fold selectivity across a range of different receptors, ion channels, and enzymes, including the closely related TRPV1 and TRPA1 channels .
Biochemical Pathways
The TRPM8 ion channel, also known as the cold and menthol receptor 1 (CMR1), is a member of the melastatin subfamily . The blocking of this channel by this compound affects the biochemical pathways associated with the sensation of cold and pain.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of cold sensitivity and pain. In the presence of this compound, participants could hold their hands in a bucket of ice water for a long time before feeling pain . The pain-alleviating effects matched those of oxycodone for about one hour after administration .
Biochemical Analysis
Biochemical Properties
PF-05105679 demonstrates over 100-fold selectivity across a range of different receptors, ion channels, and enzymes, including the closely related TRPV1 and TRPA1 channels . This compound interacts with this receptor, blocking its function .
Cellular Effects
The cellular effects of this compound are primarily related to its action on the TRPM8 ion channel. By blocking this channel, this compound can influence cell function, particularly in relation to the sensation of cold
Molecular Mechanism
The molecular mechanism of this compound involves its action as an antagonist of the TRPM8 ion channel . It binds to this channel, blocking its function and thereby reducing the sensation of cold . This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce core body temperature in small mammals . It does not produce this effect in humans in the normal dosage range
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Safety pharmacology studies showed that this compound reduced core body temperature in a manner that was inversely related to body weight of the species tested .
Metabolic Pathways
It is known to interact with the TRPM8 ion channel
Transport and Distribution
It is known to interact with the TRPM8 ion channel
Subcellular Localization
Preparation Methods
The synthesis of PF-05105679 involves several steps, including the formation of the quinoline-3-carbonyl intermediate and its subsequent coupling with the 4-fluorophenyl ethylamine derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
PF-05105679 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
PF-05105679 has several scientific research applications, including:
Chemistry: It is used as a tool to study the TRPM8 ion channel and its role in various physiological processes.
Biology: It is used to investigate the mechanisms of cold sensation and pain modulation.
Medicine: It is being studied as a potential treatment for cold-related pain and neuropathic pain.
Industry: It may have applications in the development of new analgesic drugs and other therapeutic agents
Comparison with Similar Compounds
PF-05105679 is unique in its high selectivity and potency as a TRPM8 blocker. Similar compounds include:
AMG-333: Another TRPM8 antagonist with similar applications in pain modulation.
RQ-00203078: A TRPM8 antagonist with potential therapeutic applications in cold-related pain. This compound stands out due to its clinical efficacy and ability to modulate body temperature in small mammals
Properties
IUPAC Name |
3-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O3/c1-17(19-9-11-23(27)12-10-19)29(16-18-5-4-7-21(13-18)26(31)32)25(30)22-14-20-6-2-3-8-24(20)28-15-22/h2-15,17H,16H2,1H3,(H,31,32)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNMZRPTQFVRFA-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336742 | |
Record name | PF-05105679 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398583-31-7 | |
Record name | PF-05105679 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398583317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-05105679 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15450 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-05105679 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1398583-31-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PF-05105679 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2B10OFV7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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